molecular formula C4H5F2N3O2 B2414269 Ethyl 2-azido-2,2-difluoroacetate CAS No. 153755-61-4

Ethyl 2-azido-2,2-difluoroacetate

Cat. No. B2414269
M. Wt: 165.1
InChI Key: BISKRTIGSBFIQH-UHFFFAOYSA-N
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Patent
US05276171

Procedure details

2-Azido-2,2-difluoroethanol is useful in the preparation of energetic placizers for explosives and propellants. Ethyl 2-bromo-2,2-difluoroacetate reacts with sodium azide to produce ethyl 2-azido-2,2-difluoroacetate which then reacts with sodium borohydride in water to produce the 2-azido-2,2-difluoroethanol.
Name
2-Azido-2,2-difluoroethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([F:8])([F:7])[CH2:5][OH:6])=[N+:2]=[N-:3].Br[C:10](F)(F)[C:11](OCC)=[O:12].[N-]=[N+]=[N-].[Na+]>>[N:1]([C:4]([F:8])([F:7])[C:5]([O:12][CH2:11][CH3:10])=[O:6])=[N+:2]=[N-:3] |f:2.3|

Inputs

Step One
Name
2-Azido-2,2-difluoroethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(CO)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C(C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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